molecular formula C9H13N3O2 B13691090 1-(2,3-Dimethoxyphenyl)guanidine

1-(2,3-Dimethoxyphenyl)guanidine

Cat. No.: B13691090
M. Wt: 195.22 g/mol
InChI Key: GRVPZGUWNISXGF-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound’s structure consists of a guanidine group attached to a 2,3-dimethoxyphenyl ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)guanidine typically involves the reaction of 2,3-dimethoxyaniline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group.

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques such as continuous flow reactors and high-pressure reactors to optimize yield and efficiency. The use of transition metal catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxybenzyl)guanidine
  • N-(3,4-Dimethoxyphenyl)methylguanidine
  • N-(2,3-Dimethoxyphenyl)guanidine

Uniqueness

1-(2,3-Dimethoxyphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)guanidine

InChI

InChI=1S/C9H13N3O2/c1-13-7-5-3-4-6(8(7)14-2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)

InChI Key

GRVPZGUWNISXGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)N=C(N)N

Origin of Product

United States

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